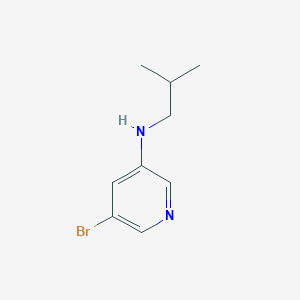

(5-Bromo-pyridin-3-yl)-isobutyl-amine

Beschreibung

Physicochemical and Structural Data

The structural and physical properties of a compound are fundamental to understanding its behavior and potential applications. Below are the key computed and expected properties for (5-Bromo-pyridin-3-yl)-isobutyl-amine.

| Property | Value |

| Molecular Formula | C₉H₁₃BrN₂ |

| Molecular Weight | 229.12 g/mol |

| Appearance | Expected to be a solid or oil at room temperature. |

| Solubility | Likely soluble in organic solvents like methanol (B129727), ethanol, and dichloromethane (B109758). |

| SMILES | CC(C)CNc1cc(Br)cnc1 |

| InChI Key | Inferred from structure |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic methodologies in organic chemistry. A common and logical route would be the reductive amination of 5-bromonicotinaldehyde (B46077) with isobutylamine (B53898). This two-step, one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. nih.gov

Alternatively, N-alkylation of 3-amino-5-bromopyridine (B85033) with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base could yield the target compound. However, this method may lead to a mixture of mono- and di-alkylated products, requiring careful control of reaction conditions and purification. clockss.org

The reactivity of this compound is dictated by its functional groups: the pyridine (B92270) ring, the bromine substituent, and the secondary amine. The bromine atom at the 5-position is particularly significant as it makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura reaction with boronic acids, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling with terminal alkynes. mdpi.comsigmaaldrich.com Such reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceuticals and functional materials. The secondary amine is nucleophilic and can undergo reactions such as acylation and sulfonylation.

| Reaction Type | Reagents | Major Product |

| Reductive Amination | 5-bromonicotinaldehyde, Isobutylamine, NaBH₄ | This compound |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-N-isobutylpyridin-3-amine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-isobutyl-N'-substituted-pyridine-3,5-diamine |

| Acylation | Acetyl chloride, Base | N-(5-bromopyridin-3-yl)-N-isobutylacetamide |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H13BrN2 |

|---|---|

Molekulargewicht |

229.12 g/mol |

IUPAC-Name |

5-bromo-N-(2-methylpropyl)pyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |

InChI-Schlüssel |

YKLUTSMDQRJSLB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC1=CC(=CN=C1)Br |

Herkunft des Produkts |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Bromo Pyridin 3 Yl Isobutyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Equilibrium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. For (5-Bromo-pyridin-3-yl)-isobutyl-amine, NMR provides critical insights into its connectivity, conformation, and dynamic processes.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is the first step in the structural confirmation of this compound. plos.org One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the different atoms. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the ¹H NMR spectrum, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating amino group. wikipedia.org The isobutyl group protons will resonate in the aliphatic region.

To unequivocally assign these resonances and establish the connectivity between different parts of the molecule, multi-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. It would be used to link each proton signal of the isobutyl chain and the pyridine ring to its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for conformational analysis. For this compound, NOESY could reveal through-space interactions between the protons of the isobutyl group and the protons on the pyridine ring, offering insights into the preferred orientation of the isobutyl chain relative to the aromatic ring.

A hypothetical assignment of the ¹H and ¹³C NMR signals for this compound is presented in the table below, based on typical chemical shift values for similar structural motifs.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine Ring | ||||

| 2 | CH | ~8.2 | ~148 | C4, C6 |

| 4 | CH | ~7.5 | ~135 | C2, C5, C6 |

| 5 | C-Br | - | ~118 | - |

| 6 | CH | ~8.5 | ~150 | C2, C4, C5 |

| 3 | C-N | - | ~145 | - |

| Isobutyl Group | ||||

| 1' (CH₂) | CH₂ | ~3.1 | ~52 | C3, C2', C3' |

| 2' (CH) | CH | ~1.9 | ~28 | C1', C3' |

| 3' (CH₃) | CH₃ | ~0.9 (d) | ~20 | C1', C2' |

Note: Predicted chemical shifts are illustrative and can vary based on solvent and other experimental conditions.

The isobutyl-amino group attached to the pyridine ring may exhibit restricted rotation around the C-N bond. acs.org Variable temperature (VT) NMR studies can provide information on such dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. youtube.com If the rotation around a bond is slow on the NMR timescale at low temperatures, separate signals may be observed for atoms that would be equivalent under free rotation. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. acs.org From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the rotational process can be calculated. For this compound, VT-NMR could be used to study the rotational barrier of the isobutyl group.

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. youtube.com Molecules can sometimes crystallize in different polymorphic forms, which have the same chemical composition but different crystal packing. These differences can be detected by ssNMR because the chemical shifts are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions in the crystal lattice. youtube.com For this compound, ssNMR could be employed to identify and characterize any existing polymorphic forms, providing data that is complementary to X-ray diffraction analysis.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Signature Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. A key feature in the mass spectrum of this compound would be the isotopic cluster of the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). whitman.edu This results in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of roughly 1:1. youtube.comyoutube.com HRMS can precisely measure the masses of these isotopic peaks, further confirming the presence of a bromine atom in the molecule. nih.gov

Table 2: Predicted HRMS Data for the Molecular Ion of this compound (C₉H₁₃BrN₂)

| Ion Formula | Isotope | Calculated m/z | Relative Abundance (%) |

| [C₉H₁₃⁷⁹BrN₂]⁺ | ⁷⁹Br | 228.0317 | 100 |

| [C₉H₁₃⁸¹BrN₂]⁺ | ⁸¹Br | 230.0296 | ~98 |

Note: Calculated m/z values are based on the exact masses of the most abundant isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. researchgate.netnih.gov For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation for amines is the alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. In the case of the isobutyl group, this could lead to the loss of a propyl radical to form a stable iminium ion. Another likely fragmentation pathway is the loss of the bromine atom. The fragmentation of the pyridine ring itself can also occur. The analysis of these fragment ions in the MS/MS spectrum allows for the piecing together of the molecular structure.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 185/187 | Loss of C₃H₇ (propyl radical) via alpha-cleavage |

| 149 | Loss of Br radical |

| 172/174 | Loss of C₄H₉ (isobutyl radical) |

| 78 | Pyridine ring fragment |

Note: The m/z values for bromine-containing fragments are given as pairs representing the ⁷⁹Br and ⁸¹Br isotopes.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational and Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. nih.gov This technique is particularly valuable for differentiating between isomers and conformers of small molecules like this compound. nih.gov

In a hypothetical IMS-MS experiment, this compound would be ionized, typically forming the [M+H]⁺ ion, and introduced into a drift tube filled with an inert buffer gas. The conformation of the ion, whether it is in an extended or a more compact form, will influence its collisional cross-section (CCS). A more compact conformer would experience fewer collisions with the buffer gas and thus travel through the drift tube faster, resulting in a shorter drift time, compared to a more extended conformer.

The isobutyl group attached to the amine can adopt various orientations relative to the bromo-pyridine ring, leading to different conformers. These conformational differences, though subtle, could potentially be resolved by high-resolution IMS-MS, providing insights into the gas-phase structure of the molecule. Furthermore, IMS-MS can readily distinguish this compound from its structural isomers, such as (6-Bromo-pyridin-3-yl)-isobutyl-amine or (5-Bromo-pyridin-2-yl)-isobutyl-amine, as they would likely exhibit different CCS values due to the different substitution patterns on the pyridine ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

While a specific crystal structure for this compound is not publicly available, we can predict the expected geometric parameters based on published data for similar bromo-pyridine derivatives. researchgate.netnih.gov Single crystal X-ray diffraction analysis would reveal the precise bond lengths and angles within the molecule.

Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N (pyridine) Bond Length | ~1.34 Å |

| C-C (pyridine) Bond Length | ~1.39 Å |

| C-N (amine) Bond Length | ~1.46 Å |

| C-N-C Bond Angle | ~120° |

| C-C-Br Bond Angle | ~119° |

These values are estimations based on structurally related compounds.

The dihedral angle between the plane of the pyridine ring and the isobutyl group would also be determined, providing insight into the molecule's preferred conformation in the solid state.

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions in the Crystal Lattice

In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The secondary amine (N-H) group is a classic hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. wikipedia.org Therefore, it is highly probable that N-H···N hydrogen bonds would be a prominent feature in the crystal lattice, potentially forming dimers or chains. nih.gov

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. It is plausible that this compound could exhibit polymorphism, with different crystal packing arrangements arising from variations in hydrogen and halogen bonding networks. mdpi.comresearchgate.net

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another avenue for investigation. mdpi.com Co-crystallization with carboxylic acids, for example, could lead to the formation of robust hydrogen-bonded synthons between the pyridine nitrogen and the carboxylic acid group. mdpi.com The interplay between hydrogen bonding and halogen bonding in such co-crystals would be of significant interest for crystal engineering. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local chemical environment.

Detailed Band Assignment and Correlation with Computational Vibrational Frequencies

The FT-IR and Raman spectra of this compound would exhibit a series of characteristic absorption and scattering bands, respectively. While experimental spectra are not available, we can predict the approximate positions of key vibrational modes based on known data for similar compounds. researchgate.net To achieve a more precise assignment, these experimental spectra would ideally be correlated with vibrational frequencies calculated using computational methods, such as Density Functional Theory (DFT). researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=C/C=N Stretch (pyridine) | 1550-1600 |

| C-N Stretch (amine) | 1200-1350 |

| C-Br Stretch | 500-600 |

These are approximate ranges and would be refined by computational analysis.

In-situ Vibrational Spectroscopy for Monitoring Reaction Intermediates

The synthesis of this compound, like many organic reactions, proceeds through a series of transient intermediate species. Monitoring the formation and consumption of these intermediates is crucial for understanding reaction kinetics, optimizing reaction conditions, and ensuring the desired product is obtained with high purity. In-situ vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, offers a powerful, non-invasive tool for real-time analysis of the reaction mixture without the need for sample extraction. researchgate.net

The primary synthetic route to N-substituted 3-amino-5-bromopyridines often involves the nucleophilic substitution of a suitable precursor, such as 3,5-dibromopyridine (B18299), with the corresponding amine. clockss.org In the case of this compound synthesis, the reaction between 3,5-dibromopyridine and isobutylamine (B53898) can be monitored to track the progress from starting materials to the final product.

The key vibrational modes of the reactants, intermediates, and the final product are distinct and can be used as spectroscopic handles. For instance, the C-Br stretching vibrations of the starting material, 3,5-dibromopyridine, and the N-H bending vibrations of isobutylamine would be expected to decrease in intensity as the reaction progresses. Conversely, new bands corresponding to the C-N stretching and N-H bending vibrations of the product, this compound, will emerge and grow in intensity.

A hypothetical reaction monitoring scenario could involve tracking the disappearance of the characteristic C-Br stretching frequency of the 3,5-dibromopyridine and the appearance of the C-N stretching frequency of the product. Furthermore, the shift in the pyridine ring vibrational modes upon substitution can provide additional confirmation of the reaction's progress. nih.govnjit.edu

Table 1: Hypothetical Key Vibrational Frequencies for Monitoring the Synthesis of this compound

| Species | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| 3,5-Dibromopyridine | C-Br Stretch | ~650-550 | Disappearance indicates consumption of starting material. |

| Isobutylamine | N-H Bend (Scissoring) | ~1650-1580 | Decrease in intensity signifies reactant consumption. |

| Reaction Intermediate (e.g., Meisenheimer complex) | C-N Stretch (new) | ~1350-1250 | Transient appearance confirms intermediate formation. |

| This compound | C-N Stretch | ~1340-1250 | Appearance and growth indicate product formation. |

| This compound | N-H Bend | ~1550-1480 | Emergence of this band confirms the formation of the secondary amine product. |

| This compound | Pyridine Ring Vibrations | ~1600-1400 | Shifts in ring vibration frequencies confirm substitution on the pyridine ring. researchgate.net |

Note: The wavenumbers presented in this table are approximate and can be influenced by the solvent, temperature, and specific instrumentation used.

By continuously recording the vibrational spectra of the reaction mixture, a detailed kinetic profile of the synthesis can be constructed. This allows for the identification of potential bottlenecks, the detection of any side reactions, and the precise determination of the reaction endpoint, thereby leading to improved process control and efficiency.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Absolute Configuration (If Chiral Analogs Investigated)

While this compound itself is not chiral, the introduction of a stereocenter, for instance by using a chiral amine like (R)- or (S)-sec-butylamine instead of isobutylamine, would result in chiral analogs. For such chiral molecules, chiroptical spectroscopy techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the enantiomeric excess (e.e.) and assigning the absolute configuration of the enantiomers. wikipedia.orgwikipedia.org

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. units.it An ECD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) as a function of wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule. libretexts.org

Optical Rotatory Dispersion (ORD) , on the other hand, measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org A plain ORD curve shows a gradual change in rotation with wavelength, while a curve that exhibits one or more peaks and troughs, known as a Cotton effect curve, is particularly useful for structural elucidation. libretexts.org

For a hypothetical chiral analog, such as (R)-(5-Bromo-pyridin-3-yl)-sec-butyl-amine, the chromophoric pyridine ring would be perturbed by the asymmetric environment of the chiral sec-butyl group. This interaction would give rise to characteristic ECD and ORD spectra. The enantiomer, (S)-(5-Bromo-pyridin-3-yl)-sec-butyl-amine, would exhibit mirror-image ECD and ORD curves.

The determination of enantiomeric excess can be achieved by comparing the chiroptical signal of a sample of unknown purity to that of the pure enantiomer. The assignment of the absolute configuration is often accomplished by comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations. researchgate.net

Table 2: Hypothetical Chiroptical Data for a Chiral Analog, (R)-(5-Bromo-pyridin-3-yl)-sec-butyl-amine

| Technique | Wavelength (nm) | Signal | Interpretation |

| ECD | ~270 | Positive Cotton Effect (Δε > 0) | Associated with the π→π* transitions of the bromopyridinyl chromophore, characteristic of the (R)-configuration. |

| ECD | ~240 | Negative Cotton Effect (Δε < 0) | Also related to electronic transitions within the aromatic ring, providing further confirmation of the absolute stereochemistry. |

| ORD | 589 (Na D-line) | Positive Specific Rotation (e.g., +[α]D) | A positive rotation at the sodium D-line would be characteristic of this enantiomer. libretexts.org |

| ORD | ~280 | Peak of Positive Cotton Effect | The peak in the ORD curve corresponds to the wavelength of maximum absorption in the ECD spectrum. |

| ORD | ~250 | Trough of Negative Cotton Effect | The trough in the ORD curve corresponds to another electronic transition. |

Note: The data presented in this table is purely hypothetical and serves to illustrate the principles of chiroptical spectroscopy. The actual spectral features would depend on the specific molecular geometry and electronic structure of the compound.

The application of chiroptical spectroscopy would be essential in any research involving the synthesis or biological evaluation of chiral analogs of this compound, ensuring stereochemical purity and enabling the correlation of biological activity with a specific absolute configuration.

Synthetic Methodologies for the Preparation and Derivatization of 5 Bromo Pyridin 3 Yl Isobutyl Amine

Retrosynthetic Analysis and Strategic Precursor Selection for (5-Bromo-pyridin-3-yl)-isobutyl-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several strategic disconnections that inform the selection of appropriate starting materials and synthetic routes. The primary bond for disconnection is the C-N bond between the pyridine (B92270) ring and the isobutyl amine moiety.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests three primary synthetic strategies:

Route A: Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Amination. This approach involves the reaction of a 3-halo-5-bromopyridine (e.g., 3,5-dibromopyridine) with isobutylamine (B53898). Given the typically poor reactivity of halopyridines in classical SNAr reactions, palladium-catalyzed methods like the Buchwald-Hartwig amination are the more viable and versatile option. acsgcipr.org The precursor, 3,5-dibromopyridine (B18299), is commercially available.

Route B: Reductive Amination. This strategy involves the condensation of 5-bromopyridine-3-carbaldehyde with isobutylamine to form an intermediate imine, which is then reduced in situ to the target amine. This is a widely used and efficient method for the formation of C-N bonds. masterorganicchemistry.com The required precursor, 5-bromopyridine-3-carbaldehyde (also known as 5-bromonicotinaldehyde), is a known compound. wikipedia.orglibretexts.org

Route C: Pyridine Ring Construction. A more complex approach would involve constructing the substituted pyridine ring itself through palladium-catalyzed cross-coupling reactions. This could involve, for instance, the coupling of appropriate fragments to form the 3-amino-5-bromopyridine (B85033) core, which would then be alkylated with an isobutyl group. This is generally a less direct route for this specific target but offers flexibility for creating diverse analogues.

Based on efficiency and the availability of starting materials, Routes A and B represent the most direct and strategically sound approaches for the synthesis of this compound.

Direct Synthesis Routes and Mechanistic Investigations

Buchwald-Hartwig Amination Protocols for C-N Bond Formation with Bromopyridine Substrates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. amazonaws.com This reaction is particularly well-suited for the synthesis of this compound from 3,5-dibromopyridine and isobutylamine. The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

The general mechanism proceeds through a catalytic cycle involving:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Formation of a palladium-amido complex.

Reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. chemrxiv.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine ligands have been developed to improve the scope and efficiency of the reaction. For the coupling of primary alkylamines with bromopyridines, ligands such as XantPhos and DavePhos have shown good efficacy. clockss.org The selection of the base is also critical, with common choices including sodium tert-butoxide (NaOtBu) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ijssst.info

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 80-110 | 70-95 | amazonaws.com |

| Pd(OAc)₂ | DavePhos | DBU | Dioxane | 100-140 | 65-90 | clockss.orgijssst.info |

| "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | 140 | >90 (in flow) | ijssst.info |

This table represents typical conditions for Buchwald-Hartwig amination reactions and not a specific synthesis of the target compound.

A key challenge in using 3,5-dibromopyridine is the potential for double amination. However, by carefully controlling the stoichiometry of the reactants (using a slight excess of the dibromopyridine) and the reaction conditions, selective mono-amination at the more reactive 3-position can often be achieved. Microwave-assisted protocols have also been shown to facilitate the mono-amination of 3,5-dibromopyridine with aliphatic amines, offering a rapid and efficient alternative to conventional heating. orgsyn.org

Reductive Amination Strategies for Isobutyl Amine Introduction to Pyridine Carbaldehydes

Reductive amination is a cornerstone of amine synthesis, providing a direct route to this compound from 5-bromopyridine-3-carbaldehyde and isobutylamine. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of a Schiff base (imine), which is then reduced to the final amine.

A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Sodium triacetoxyborohydride is often preferred due to its mildness and its ability to reduce imines selectively in the presence of aldehydes. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature.

| Aldehyde Precursor | Amine | Reducing Agent | Solvent | Temperature | Typical Yield (%) | Reference |

| 5-Bromopyridine-3-carbaldehyde | Isobutylamine | NaBH(OAc)₃ | DCE | Room Temp | 75-95 | masterorganicchemistry.com |

| 5-Bromopyridine-3-carbaldehyde | Isobutylamine | NaBH₄ | Methanol (B129727) | 0 - Room Temp | 70-90 | masterorganicchemistry.com |

| 5-Bromopyridine-3-carbaldehyde | Isobutylamine | H₂/Pd-C | Ethanol | Room Temp | 80-98 | acsgcipr.org |

This table represents typical conditions for reductive amination reactions and not a specific synthesis of the target compound.

The synthesis of 5-bromo-3-diethylaminopyridine has been reported via reductive amination using acetaldehyde (B116499) and sodium triacetoxyborohydride, demonstrating the applicability of this method to similar structures. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Core Construction

While less direct for the synthesis of the title compound, palladium-catalyzed cross-coupling reactions are fundamental in constructing the substituted pyridine core itself. For instance, a Suzuki or Stille coupling could be employed to introduce various substituents onto a pre-functionalized pyridine ring.

A plausible, albeit more convergent, strategy could involve the synthesis of a 3-amino-5-bromopyridine derivative, which is then N-alkylated. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) has been well-documented, involving the bromination and iodination of 2-aminopyridine (B139424). sigmaaldrich.comnih.gov A similar approach could potentially be adapted for the 3-amino isomer. Once the 3-amino-5-bromopyridine core is obtained, standard N-alkylation with an isobutyl halide could furnish the target molecule. However, this approach is more laborious than the direct amination routes.

Novel Synthetic Approaches and Catalyst Development

Photoredox Catalysis and Electrosynthesis for Bromopyridine Functionalization

Recent advances in synthetic methodology have introduced photoredox catalysis and electrosynthesis as powerful tools for forming C-N bonds and functionalizing organic molecules under mild conditions. nih.gov

Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates. nih.gov In the context of synthesizing this compound, a photoredox-catalyzed approach could potentially enable the direct coupling of 3,5-dibromopyridine with isobutylamine. Such reactions often proceed at room temperature and exhibit high functional group tolerance. researchgate.net For example, the direct reductive amination of aromatic aldehydes has been achieved using a photocatalyst under visible light, offering an alternative to traditional reducing agents. researchgate.net While specific applications to the title compound are not yet reported, the general principles of photoredox-catalyzed amination of aryl halides and reductive amination of aldehydes suggest its potential applicability.

Electrosynthesis: This method employs an electric current to drive redox reactions, offering a green and sustainable alternative to chemical oxidants and reductants. Electrosynthesis can be used for the functionalization of bromopyridines. While direct electrochemical amination of 3,5-dibromopyridine with isobutylamine is not well-established, related transformations such as the electrochemical bromofunctionalization of alkenes and alkynes highlight the potential of this technology in halogenated pyridine chemistry. nih.gov

These novel methods, while not yet standard practice for the synthesis of this specific molecule, represent the forefront of synthetic chemistry and may offer more efficient and environmentally benign routes in the future.

Flow Chemistry and Continuous Processing for Enhanced Reaction Efficiency

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for the production of heterocyclic compounds like pyridine derivatives. mdpi.comorganic-chemistry.org By conducting reactions in a continuously flowing stream through a reactor, this approach allows for superior control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.orgacs.org This enhanced control often leads to higher yields, improved safety profiles, and greater scalability. organic-chemistry.org

The application of flow chemistry is particularly relevant for amination reactions of halopyridines, a key step in synthesizing compounds like this compound. Continuous-flow reactors can overcome the activation barriers for nucleophilic aromatic substitution (SNAr) on less reactive substrates by enabling operation at high temperatures and pressures safely. researchgate.net For instance, the conversion of chloropyridines to aminopyridines has been efficiently achieved in a continuous-flow system without a catalyst, a process that is often challenging in batch reactors. researchgate.net

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for this compound Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. | Improved reaction selectivity and yield by minimizing thermal decomposition. |

| Mass Transfer | Can be limited, especially in multiphasic reactions. | Enhanced mixing and interfacial contact. | Faster reaction rates for the amination of the bromopyridine core. |

| Safety | Handling large volumes of hazardous materials poses risks. | Small reactor volumes minimize risk; allows for safe use of high temperatures/pressures. researchgate.net | Safer handling of reagents and intermediates; ability to access more extreme, rate-enhancing conditions. |

| Scalability | Often problematic, requiring re-optimization of conditions. | Straightforward by operating the system for longer durations ("scaling out"). organic-chemistry.org | More direct and predictable scale-up from laboratory to production. |

| Process Control | Difficult to precisely control temperature and mixing. | Precise, automated control over all reaction parameters. acs.org | Higher reproducibility and product consistency. |

Metal-Free and Organocatalytic Routes to this compound and Analogs

The synthesis of aminopyridines has traditionally relied heavily on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov While effective, these methods can be limited by the toxicity, cost, and need for complete removal of the metal catalyst from the final product, which is a significant concern in pharmaceutical manufacturing. acs.org Consequently, there is a growing interest in developing metal-free and organocatalytic alternatives for C-N bond formation.

One prominent metal-free strategy is the direct nucleophilic aromatic substitution (SNAr) of halopyridines. The reactivity of halopyridines in SNAr is influenced by the position of the halogen and the electronic nature of the ring. For a substrate like 3,5-dibromopyridine, direct substitution with isobutylamine would typically require harsh conditions. However, activation of the pyridine ring, for instance through N-oxide formation, can facilitate nucleophilic attack. nih.gov Subsequent removal of the N-oxide group would yield the desired aminopyridine. Another approach involves activating the pyridine by forming an N-alkyl pyridinium (B92312) salt, which significantly enhances its susceptibility to nucleophilic attack by amines. nih.gov

Solvent-free and base-promoted cascade reactions have also been developed for the synthesis of 2-aminopyridines, demonstrating the potential for metal-free approaches under milder conditions. acs.orgnih.gov Research has also shown that the reaction of 2,6-difluoropyridine (B73466) with 2-aminopyridine can proceed in excellent yield using bases like lithium hydride or cesium carbonate, avoiding the need for a transition metal catalyst. doaj.org These principles could be extended to the synthesis of this compound, potentially by reacting 3,5-dibromopyridine with isobutylamine under optimized base and solvent conditions.

Enzymatic or Biocatalytic Transformations Involving Pyridine or Amine Moieties

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, utilizing enzymes to perform highly selective and efficient transformations under mild conditions. mdpi.com For the synthesis of aminopyridines and related structures, transaminases (TAs) are particularly relevant enzymes. acs.org Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, generating a new amine and a ketone byproduct (acetone). mdpi.comyoutube.com

While direct enzymatic amination of a bromopyridine ring is not a standard transformation, a biocatalytic approach could be envisioned through a chemoenzymatic route. This might involve first introducing a ketone functionality onto the 5-bromo-pyridine scaffold, which could then be converted to the amine using a suitable transaminase. Studies have demonstrated the successful biocatalytic amination of various pyridyl ketones to produce enantiopure pyridylalkylamines with high conversions and stereoselectivity. acs.orgresearchgate.net The reactivity can be influenced by substituents on the pyridine ring; for example, a chlorine atom at the C-4 position was found to increase the reactivity of the ketone substrate. acs.orgresearchgate.net

The versatility of biocatalysis is expanding, with engineered enzymes capable of accepting more sterically hindered substrates. acs.org This opens up possibilities for creating complex amine structures on a pyridine core. Furthermore, other enzyme classes, such as amine oxidases and ene-imine reductases, are being used in chemoenzymatic cascades for the asymmetric dearomatization of activated pyridines to create highly functionalized piperidines, showcasing the potential for complex enzymatic modifications of pyridine-based molecules. whiterose.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is crucial for developing environmentally benign and sustainable chemical processes. researchgate.netrsc.org This involves a holistic approach that considers the environmental impact of solvents, reagents, and waste generation.

Solvent-Free Reactions and Eco-Friendly Solvent Systems (e.g., Deep Eutectic Solvents, Ionic Liquids)

A major contributor to waste in chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. mdpi.com Green chemistry seeks to replace these hazardous solvents with more environmentally friendly alternatives or to eliminate their use entirely. researchgate.netrsc.org

Solvent-free reactions represent an ideal scenario, where the reactants themselves act as the reaction medium. Multicomponent reactions for the synthesis of 2-aminopyridine derivatives have been successfully carried out under solvent-free conditions, offering a simple, fast, and cleaner methodology. nih.govresearchgate.net

Where a solvent is necessary, eco-friendly systems are preferred. Deep Eutectic Solvents (DESs) have gained significant attention as green alternatives to traditional solvents. mdpi.commdma.ch DESs are mixtures of hydrogen bond donors and acceptors (such as choline (B1196258) chloride and urea) that form a liquid with a low melting point. mdma.chresearchgate.net They are often biodegradable, non-toxic, have negligible volatility, and can be prepared from inexpensive components. mdma.ch Importantly, DESs can act as both the solvent and a catalyst, for instance, by activating carbonyl compounds through hydrogen bonding in reductive amination reactions. mdma.ch Their ability to facilitate various amination reactions makes them a promising medium for the synthesis of aminopyridines. mdpi.com

| Solvent System | Key Properties | Potential Application in Synthesis |

| Solvent-Free | No solvent waste, high reactant concentration. | Multicomponent reactions to build the aminopyridine core. nih.gov |

| Water | Non-toxic, non-flammable, inexpensive. | Can be used for specific substitution reactions on activated pyridinium salts. nih.gov |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties. | Can serve as recyclable media for C-N coupling reactions. |

| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, inexpensive, can act as catalysts. mdpi.commdma.ch | Reductive amination and nucleophilic substitution reactions. mdpi.commdma.ch |

Atom Economy, E-Factor Minimization, and Waste Valorization Strategies

Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. scranton.eduprimescholars.com Addition and rearrangement reactions can have 100% atom economy, while substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. scranton.edu The synthesis of this compound from 3,5-dibromopyridine and isobutylamine, for example, would ideally be a substitution reaction. The theoretical atom economy can be calculated to guide the selection of the most efficient synthetic pathways.

E-Factor , defined as the total mass of waste produced per mass of product, provides a more practical measure of a process's environmental impact. rsc.orglibretexts.org It includes not just byproducts but also solvent losses, unreacted starting materials, and other process waste. libretexts.org The pharmaceutical industry has historically had very high E-factors, but there is a strong drive to minimize this waste. libretexts.org Combining strategies like flow chemistry with solvent minimization has been shown to dramatically reduce the E-Factor for the synthesis of active pharmaceutical ingredients. nih.gov For the synthesis of the title compound, minimizing the E-Factor would involve choosing high-yield reactions, using recyclable catalysts, and minimizing solvent use and purification steps. acs.org

Waste Valorization involves finding valuable uses for the byproducts of a reaction. In the synthesis of this compound, a likely byproduct is a salt (e.g., hydrobromic acid if a base is used to neutralize it). While direct valorization of simple salts can be challenging, a broader process view might involve recycling unreacted starting materials or finding uses for byproducts from the synthesis of the initial feedstocks.

Renewable Feedstock Utilization and Sustainable Reagent Development

A cornerstone of a sustainable chemical industry is the shift from fossil-based feedstocks to renewable resources. rsc.orgnih.gov The pyridine ring, a core component of the target molecule, is traditionally derived from petrochemicals. wikipedia.org However, research is actively exploring routes to synthesize pyridines from biomass. acsgcipr.org

Glycerol (B35011), a byproduct of biodiesel production, is a key renewable platform chemical. researchgate.net Catalytic processes are being developed to convert glycerol and ammonia (B1221849) into pyridine and picolines (methylpyridines). researchgate.net Another important bio-based platform chemical is furfural (B47365), derived from lignocellulosic biomass. nih.gov Recent advances have shown the one-pot conversion of furfural to piperidine (B6355638) and even directly to pyridine using specialized catalysts, offering a renewable pathway to these fundamental N-heterocycles. nih.gov While direct synthesis of this compound from biomass is a long-term goal, the development of bio-based routes to the core pyridine structure is a critical step. acsgcipr.org Similarly, efforts are underway to produce key reagents like isobutylamine from renewable sources.

Computational and Theoretical Investigations of 5 Bromo Pyridin 3 Yl Isobutyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (5-Bromo-pyridin-3-yl)-isobutyl-amine at the atomic and electronic levels. These methods allow for a detailed exploration of the molecule's geometry, electronic landscape, and spectroscopic characteristics, offering insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of molecules like this compound. By approximating the electron density, DFT methods can efficiently compute a wide range of molecular properties.

Geometry Optimization: The initial step in a DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this process would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. The optimization would yield precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Spectroscopic Parameter Prediction: DFT is also instrumental in predicting spectroscopic data, which can be compared with experimental results for validation. Theoretical vibrational frequencies (IR and Raman spectra) can be calculated, helping to assign experimental peaks to specific molecular vibrations. Furthermore, UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N (Pyridine) Bond Lengths | ~1.33 - 1.39 Å |

| C-N (Amine) Bond Length | ~1.46 Å |

| Pyridine (B92270) Ring Bond Angles | ~118° - 124° |

| Dihedral Angle (Pyridine-Isobutyl) | Varies with conformation |

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are employed for achieving higher accuracy in energy calculations.

High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate electronic energies. These methods are computationally more demanding but are crucial for benchmarking DFT results and for calculations where high precision is paramount, such as in determining the relative energies of different isomers or reaction transition states.

Reaction Energetics: Ab initio calculations are particularly valuable for studying reaction mechanisms and energetics. For this compound, this could involve modeling reactions such as N-alkylation, aromatic substitution, or cross-coupling reactions at the bromine site. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, revealing the activation barriers and thermodynamics of the reaction.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Predicting Reaction Sites: The distribution of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO represents the ability to donate electrons, so regions with a high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons, and regions with a high LUMO density are prone to nucleophilic attack. For this compound, the HOMO is likely to be localized on the pyridine ring and the amine nitrogen, while the LUMO may have significant contributions from the carbon atoms of the pyridine ring and the C-Br bond.

Predicting Reaction Mechanisms: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. FMO analysis can also be used to predict the feasibility of pericyclic reactions and to understand the regioselectivity and stereoselectivity of various chemical transformations.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 5.7 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the motion of the atoms over time.

Conformational Landscapes: By running an MD simulation, it is possible to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules.

Rotational Isomerism: The rotation around the C-N bond connecting the isobutyl group to the pyridine ring is of particular interest. MD simulations can reveal the preferred dihedral angles and the dynamics of interconversion between different rotational isomers.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects.

Solvent Interaction Models: In an MD simulation, the solvent can be modeled explicitly, with individual solvent molecules surrounding the solute, or implicitly, as a continuous medium. Explicit solvent models provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and water molecules.

Solvation Energy Calculations: MD simulations can be used to calculate the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase to a solvent. This is a critical parameter for understanding solubility and for predicting the thermodynamics of reactions in solution. Techniques like thermodynamic integration or free energy perturbation are commonly employed for these calculations.

Reaction Mechanism Elucidation via Computational Transition State Theory

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

The synthesis of this compound, for instance, via a nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine (B18299) with isobutylamine (B53898), can be computationally modeled to understand its mechanism. A transition state search would be performed using quantum chemical methods, such as Density Functional Theory (DFT), to locate the highest energy point along the reaction coordinate. youtube.com This structure represents the unstable activated complex where the C-N bond is partially formed and the C-Br bond is partially broken.

Once the transition state geometry is optimized, an Intrinsic Reaction Coordinate (IRC) analysis is conducted. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located transition state correctly connects the desired species. The resulting energy profile provides the activation energy (Ea), which is crucial for predicting the reaction rate. pressbooks.pub For a multi-step reaction, each step will have its own transition state and corresponding activation energy. youtube.com

Table 1: Hypothetical DFT-Calculated Energy Profile for SNAr Synthesis

| Species | Relative Energy (kcal/mol) |

| Reactants (3,5-dibromopyridine + Isobutylamine) | 0.0 |

| Transition State | +25.3 |

| Intermediate (Meisenheimer Complex) | -5.8 |

| Second Transition State | +15.1 |

| Products (this compound + HBr) | -12.4 |

Note: Data is hypothetical and for illustrative purposes only.

Catalytic Cycle Modeling for Metal-Mediated or Organocatalytic Transformations

Many modern synthetic routes for forming C-N bonds rely on metal catalysis, such as the Buchwald-Hartwig amination. researchgate.net Computational modeling is instrumental in elucidating the complex catalytic cycles of these reactions. For the synthesis of this compound, a palladium-catalyzed cycle could be modeled step-by-step.

The key steps in a hypothetical Buchwald-Hartwig cycle would include:

Oxidative Addition: The Pd(0) catalyst reacts with 3,5-dibromopyridine.

Ligand Exchange: A ligand is replaced by isobutylamine.

Deprotonation: A base removes a proton from the coordinated amine.

Reductive Elimination: The C-N bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Each of these elementary steps involves its own transition state. mdpi.com By calculating the energy barriers for each step, computational chemists can identify the rate-determining step of the entire catalytic cycle and suggest modifications to the catalyst (e.g., ligands) or reaction conditions to improve efficiency.

Intermolecular Interactions and Supramolecular Assembly Prediction

The physical properties and solid-state structure of this compound are governed by a variety of non-covalent intermolecular interactions. nih.gov Understanding these forces is key to predicting how the molecules will assemble into larger structures.

Hydrogen Bonding, Halogen Bonding, and π-π Stacking Interactions

The molecular structure of this compound contains several functional groups capable of engaging in specific intermolecular interactions:

Halogen Bonding: The bromine atom on the pyridine ring possesses a region of positive electrostatic potential known as a σ-hole. nih.gov This allows it to act as a halogen bond donor, interacting favorably with Lewis basic sites like the pyridine nitrogen (C-Br···N) or even the π-system of an adjacent ring (C-Br···π). nih.govfu-berlin.de The strength of this interaction increases with the polarizability of the halogen, making bromine a moderately effective halogen bond donor. nih.gov

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other rings. These interactions, driven by a combination of electrostatic and dispersion forces, typically involve an offset or T-shaped arrangement to minimize repulsion. iucr.org

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H (amine) | N (pyridine) | 3 - 7 |

| Halogen Bond | C-Br | N (pyridine) | 2 - 5 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 1 - 3 |

Note: Energy values are typical ranges from literature and may vary.

Crystal Packing Prediction and Polymorph Stability Assessment

Computational methods can be used to predict the most likely crystal structures for a given molecule. rsc.orgrsc.org Crystal structure prediction (CSP) studies involve generating a vast number of hypothetical crystal packings and calculating their lattice energies using force fields or DFT methods. researchgate.net The structures with the lowest energies are considered the most likely candidates for stable polymorphs. rsc.org

For this compound, a CSP study would rank potential crystal structures based on the stability afforded by the combination of hydrogen bonding, halogen bonding, and π-π stacking interactions discussed above. The results can guide experimental efforts to crystallize specific polymorphs with desired physical properties, such as dissolution rate or stability. The complexity of pyridine's own crystal structure, which can have multiple molecules in the asymmetric unit, highlights the challenges and necessity of such predictive studies. rsc.org

QSAR/QSPR Modeling for Predicting Molecular Attributes

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their properties. wikipedia.orgnih.gov While QSAR is often associated with biological activity, QSPR focuses on predicting physicochemical properties. wikipedia.org For this compound, QSPR models can be developed to predict attributes without the need for extensive experimental measurement.

To build a QSPR model, a dataset of related pyridine derivatives is compiled. chemrevlett.comchemrevlett.com For each compound, a set of numerical "descriptors" representing its molecular structure is calculated. These can include constitutional, topological, geometric, and electronic descriptors. A mathematical model, often using Multiple Linear Regression (MLR) or machine learning algorithms, is then created to relate these descriptors to a specific property. semanticscholar.org

For this compound and its analogues, QSPR models could predict properties such as:

Boiling Point

Vapor Pressure

Solubility in water

Partition coefficient (log P)

Molar Refractivity semanticscholar.org

These models are valuable for screening virtual libraries of compounds and prioritizing candidates with desirable physical characteristics for synthesis. The accuracy and predictive power of the model are assessed through rigorous internal and external validation techniques. chemrevlett.comnih.gov

Table 3: Example Data for a QSPR Model of Pyridine Derivatives

| Compound | Molecular Weight (MW) | Log P | Polar Surface Area (TPSA) | Boiling Point (°C) |

| Pyridine | 79.1 | 0.65 | 12.89 | 115.2 |

| 3-Aminopyridine (B143674) | 94.1 | 0.29 | 38.91 | 251.0 |

| 3-Bromopyridine | 158.0 | 1.07 | 12.89 | 174.0 |

| This compound | 229.1 | (Predicted) | (Predicted) | (Predicted) |

Note: This table is illustrative. A real QSPR study would involve a much larger and more diverse set of compounds and descriptors.

Reactivity and Derivatization Chemistry of 5 Bromo Pyridin 3 Yl Isobutyl Amine As a Synthetic Synthon

Transformations at the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in creating more complex molecular architectures.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. Several of these reactions can be effectively applied to (5-Bromo-pyridin-3-yl)-isobutyl-amine.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for synthesizing biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. libretexts.org Studies on similar 5-bromo-2-methylpyridin-3-amine (B1289001) systems have shown that Suzuki-Miyaura coupling with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com These reactions often tolerate a range of functional groups on the coupling partner. mdpi.com

Stille Coupling: The Stille reaction couples the bromo-pyridine with an organotin compound. While not as commonly cited for this specific substrate, it is a known method for forming C-C bonds with halopyridines.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. orgsyn.org It is recognized for its high functional group tolerance and mild reaction conditions. orgsyn.org The pyridyl zinc halide precursors can be prepared and coupled with various halogen-substituted heterocycles. orgsyn.org Nickel or palladium catalysts are effective for these transformations.

Heck Reaction: The Heck reaction involves the coupling of the bromo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to produce an alkynylpyridine derivative.

Table 1: Examples of Cross-Coupling Reactions on Bromo-Pyridine Systems

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Aryl-substituted pyridine |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings, like pyridine, that are electron-poor are more susceptible to this type of reaction. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. wikipedia.org For halopyridines, SNAr reactions are generally favorable at the 2- and 4-positions. youtube.com However, 3-halopyridines are less predictable. youtube.com The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate. masterorganicchemistry.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. wikipedia.org

Lithiation and Grignard Reagent Formation for Further Functionalization

Lithiation: The bromine atom can be exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium, to form a lithiated pyridine species. researchgate.netacs.org This process, known as halogen-metal exchange, creates a highly reactive intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups. acs.orgmt.com The selectivity of lithiation on dihalopyridines can be influenced by factors like solvent and concentration. researchgate.net

Grignard Reagent Formation: Similar to lithiation, a Grignard reagent can be prepared by reacting this compound with magnesium metal. mnstate.eduwikipedia.orgchemguide.co.uklibretexts.org The resulting organomagnesium compound is a powerful nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.eduyoutube.com The reaction must be conducted under anhydrous conditions as Grignard reagents react with water. chemguide.co.uk

Functional Group Transformations of the Isobutyl Amine Moiety

The isobutyl amine group provides another site for chemical modification, allowing for the introduction of various functionalities through reactions at the nitrogen atom.

Acylation, Sulfonylation, and Carbamoylation Reactions

Acylation: The amine can be readily acylated by reacting it with acylating agents like acetic anhydride (B1165640) or benzoyl chlorides. publish.csiro.ausemanticscholar.org Acetylation of aminopyridines typically occurs directly at the amino nitrogen. publish.csiro.au In some cases, particularly with highly deactivated anilines and aminopyrimidines, N,N-diacylation can occur in the presence of a strong base. semanticscholar.org

Sulfonylation: Reaction with sulfonyl chlorides leads to the formation of sulfonamides. The synthesis of pyridosulfonamide derivatives often involves the initial formation of a sulfonyl chloride from a sulfonic acid, which is then reacted with an amine. rasayanjournal.co.in Deaminative transformations of aminopyridines have also been employed to introduce sulfur-containing functional groups. researchgate.net

Carbamoylation: The amine can react with isocyanates or carbamoyl (B1232498) chlorides to form urea (B33335) or carbamate (B1207046) derivatives, respectively.

Table 2: Functionalization of the Amine Moiety

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | Acetic Anhydride | Acetyl group |

| Sulfonylation | Sulfonyl Chloride | Sulfonyl group |

Oxidation and Reduction Chemistry of the Amine

Oxidation: The oxidation of aminopyridines can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of aminopyridines can potentially yield nitropyridines. acs.org The oxidation of pyridine nitrogen to form pyridine-N-oxides is a common transformation that can alter the reactivity of the pyridine ring. wikipedia.org However, the isobutyl amine side chain itself can also be subject to oxidation.

Reduction: While the amine group is already in a reduced state, the pyridine ring can be reduced. Hydrogenation of pyridine using catalysts like Raney nickel can produce piperidine (B6355638). wikipedia.org Milder reducing agents, such as lithium aluminum hydride, can yield dihydropyridine (B1217469) derivatives. wikipedia.org Reduction of a nitro group on the pyridine ring to an amine is a common synthetic step in the preparation of aminopyridines. semanticscholar.org

Formation of Schiff Bases and Related Imine Derivatives

The formation of a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group), typically occurs through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netnih.govijcrcps.com The key mechanistic step involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine.

However, this compound is a secondary amine. The nitrogen atom is bonded to a hydrogen atom, the pyridine ring, and an isobutyl group. Due to the absence of the two protons on the amino group that are necessary for the dehydration step, it cannot form a stable, neutral Schiff base through the conventional condensation pathway with carbonyl compounds.

For comparative purposes, the parent primary amine, 5-bromopyridin-3-amine, readily participates in Schiff base formation. For instance, related bromo-substituted aminopyridines, such as 5-bromopyridine-3,4-diamine and 5-bromopyridin-2-amine, have been shown to condense with aldehydes to yield the corresponding imine derivatives. researchgate.netnih.gov The isobutyl substituent on the nitrogen of the title compound fundamentally alters this reactivity, precluding direct Schiff base synthesis. While the secondary amine can form an initial adduct (a hemiaminal) with a carbonyl compound, the subsequent elimination of water to form an iminium ion is the typical reaction pathway, rather than the formation of a neutral Schiff base.

Pyridine Ring Modifications and Heterocycle Annulation

Electrophilic Aromatic Substitution (if activated)

The reactivity of the pyridine ring in this compound towards electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic effects from its substituents and the ring nitrogen itself.

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards electrophilic attack compared to benzene. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, making pyridine resemble nitrobenzene (B124822) in its electrophilic reactivity. wikipedia.org

Isobutylamino Group (-NH-iBu): Located at the C3 position, the amino group is a powerful activating substituent due to the lone pair of electrons on the nitrogen, which can be donated into the ring through resonance. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Bromo Group (-Br): Located at the C5 position, the bromine atom is a deactivating substituent due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Pyridine System

The pyridine ring is generally considered a poor participant in cycloaddition reactions due to its inherent aromatic stability.

Diels-Alder Reactions: Normal electron-demand Diels-Alder reactions involving pyridine as the diene are rare and require harsh conditions because of the energetic cost of disrupting the aromatic sextet. acsgcipr.org Conversely, inverse electron-demand Diels-Alder reactions, where pyridine might act as a dienophile, are also generally unfavorable. The pyridine ring in this compound is rendered electron-rich by the C3-isobutylamino group, making it an unsuitable partner for electron-rich dienes. More successful Diels-Alder approaches typically involve pyridine derivatives where the nitrogen is part of a more reactive, electron-poor diene system, such as a 1,2,4-triazine, which subsequently aromatizes to a pyridine ring. acsgcipr.orgacs.org A potential strategy to enhance the reactivity of the pyridine ring in the title compound towards Diels-Alder reactions could involve coordination with a Lewis acid or a transition metal, such as tungsten, which disrupts the aromaticity and promotes cycloaddition with electron-deficient alkenes. scite.ai

1,3-Dipolar Cycloadditions: This class of reactions offers an alternative pathway for modifying the pyridine system. While the parent compound is not an ideal substrate, its derivatives could be. For instance, nitrated pyridines have been shown to act as 2π-partners in 1,3-dipolar cycloadditions with ylides to form condensed pyrroline (B1223166) systems. nih.gov Therefore, if this compound were first subjected to electrophilic nitration (as discussed in 5.3.1), the resulting nitropyridine derivative could potentially undergo subsequent cycloaddition reactions. researchgate.net

Construction of Fused or Bridged Heterocyclic Systems Utilizing this compound as a Building Block

The title compound is a valuable building block for constructing more complex fused or bridged heterocyclic systems, leveraging its multiple reactive sites: the C5-bromo group, the C3-isobutylamino group, and the pyridine ring itself.

A primary strategy involves palladium-catalyzed cross-coupling reactions at the C5-position. The Suzuki cross-coupling reaction, in particular, is a powerful tool for forming carbon-carbon bonds. Research on the closely related 5-bromo-2-methylpyridin-3-amine has demonstrated its successful coupling with various arylboronic acids in the presence of a palladium catalyst to produce 5-aryl-pyridine derivatives in good yields. mdpi.com This methodology is directly applicable to this compound, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position.

| **Coupling Partner (ArB(OH)₂) ** | Potential Product Structure | Reaction Type |

| Phenylboronic acid | (5-Phenyl-pyridin-3-yl)-isobutyl-amine | Suzuki Coupling |

| 4-Methoxyphenylboronic acid | [5-(4-Methoxy-phenyl)-pyridin-3-yl]-isobutyl-amine | Suzuki Coupling |

| Thiophen-2-ylboronic acid | Isobutyl-(5-thiophen-2-yl-pyridin-3-yl)-amine | Suzuki Coupling |

| Pyridin-4-ylboronic acid | Isobutyl-(5,4'-bipyridin-3-yl)-amine | Suzuki Coupling |

This table presents potential products based on established Suzuki coupling reactions with similar substrates. mdpi.com

Furthermore, fused heterocyclic systems can be constructed through annulation reactions involving the aminopyridine core. Various aminopyrazoles and aminotriazoles are known to react with bifunctional reagents to create fused systems like pyrazolopyridines and triazolopyrimidines. researchgate.netfrontiersin.org A plausible synthetic route could involve an initial EAS reaction on the this compound ring (e.g., acylation at the C2 or C4 position), followed by an intramolecular cyclization reaction involving the isobutylamino group to form a fused ring system.

Reaction Kinetics and Thermodynamic Studies of Derivatization Reactions

Determination of Rate Constants, Activation Energies, and Pre-exponential Factors

Specific experimental kinetic and thermodynamic data for the derivatization of this compound are not currently available in the published literature. However, the principles and methodologies for such studies are well-established for related pyridine systems.

The kinetics of a reaction, such as a Suzuki coupling at the C5-position, can be investigated by monitoring the concentration of reactants or products over time under controlled temperature conditions. The data can be used to determine the reaction order and the rate constant (k). By performing these experiments at various temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation:

k = Ae(-Ea*/RT)

where R is the gas constant and T is the absolute temperature.

Studies on other pyridine systems have successfully employed these methods. For example, kinetic studies on the hydrolysis of benzenesulfonyl chlorides catalyzed by substituted pyridines have used Hammett and Brønsted correlations to relate reaction rates to the electronic properties of substituents. rsc.org Similarly, rate constants for reactions involving pyridine derivatives with radicals and in polymerization processes have been determined, providing insight into their reactivity. oberlin.eduacs.org

For a hypothetical derivatization reaction of this compound, one could generate an illustrative dataset to understand the thermodynamic and kinetic profile of the transformation.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Eₐ (kJ/mol) | Pre-exponential Factor, A (M⁻¹s⁻¹) |

| 298 | k₁ | Illustrative Value | Illustrative Value |

| 308 | k₂ | ||

| 318 | k₃ | ||

| 328 | k₄ |

Note: The data in this table is purely illustrative to demonstrate how kinetic parameters for a hypothetical reaction would be presented. No experimental values for this compound have been reported.

Such studies are crucial for optimizing reaction conditions (temperature, catalyst loading, reaction time) for the synthesis of new derivatives and for gaining a fundamental understanding of the compound's reactivity as a synthetic synthon.

Equilibrium Constants and Thermodynamic Parameters (ΔH, ΔS, ΔG) for Reversible Reactions

The study of reversible reactions is fundamental to understanding the stability and dynamic nature of chemical systems. In the context of synthetic chemistry, where synthons like this compound are employed, the ability to control and predict the outcome of a reaction is paramount. Reversible reactions are governed by thermodynamic principles, where the system seeks a state of minimum Gibbs free energy. The formation of products occurs under thermodynamic control, meaning the final distribution of products is dependent on their relative stabilities. nih.gov This is a key concept in dynamic covalent chemistry (DCC), a field dedicated to chemical reactions that are reversibly conducted under conditions of equilibrium control. nih.govwiley.comnih.gov

A comprehensive search of the scientific literature reveals a notable absence of specific experimental data for the equilibrium constants (K) and associated thermodynamic parameters (ΔH, ΔS, ΔG) for reversible reactions involving this compound. While thermodynamic data exists for processes like the hydrogenation of pyridine derivatives or the covalent hydration of other nitrogen-containing heterocycles, such information for the title compound has not been reported. researchgate.netresearchgate.net

Therefore, this section will define these critical thermodynamic parameters and discuss their theoretical importance for potential reversible reactions in which this compound could participate.

Research Findings

As noted, specific research findings detailing the thermodynamic parameters for reversible reactions of this compound are not currently available in published literature. The discussion below is therefore based on foundational thermodynamic principles.

The position of equilibrium in a reversible reaction is described by the equilibrium constant, K. The value of K is intrinsically linked to the standard Gibbs free energy change (ΔG°) for the reaction by the equation:

ΔG° = -RT ln(K)

where R is the universal gas constant and T is the absolute temperature in Kelvin. The Gibbs free energy change itself is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions, as described by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

Enthalpy Change (ΔH°): This parameter represents the change in heat content of the system during the reaction. A negative ΔH° indicates an exothermic reaction that releases heat, which favors the formation of products. A positive ΔH° signifies an endothermic reaction that requires an input of energy.

Entropy Change (ΔS°): This parameter measures the change in the degree of disorder or randomness in the system. A positive ΔS° indicates an increase in disorder (e.g., an increase in the number of molecules), which is thermodynamically favorable. A negative ΔS° indicates a more ordered system.